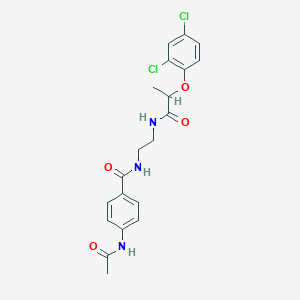

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[2-(2,4-dichlorophenoxy)propanoylamino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2N3O4/c1-12(29-18-8-5-15(21)11-17(18)22)19(27)23-9-10-24-20(28)14-3-6-16(7-4-14)25-13(2)26/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H,24,28)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLNFFWIPXYQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Acetamidobenzoic Acid

Procedure :

- Acetylation of 4-aminobenzoic acid :

- React 4-aminobenzoic acid with acetic anhydride in the presence of sulfuric acid as a catalyst.

- Conditions: Reflux at 80–100°C for 4–6 hours.

- Yield: ~85–90%.

Key Reaction :

$$

\text{4-NH}2\text{C}6\text{H}4\text{COOH} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{4-CH}3\text{CONHC}6\text{H}4\text{COOH} + \text{CH}_3\text{COOH}

$$

Purification : Recrystallization from ethanol/water.

Formation of 4-Acetamidobenzoyl Chloride

Procedure :

Key Reaction :

$$

\text{4-CH}3\text{CONHC}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{4-CH}3\text{CONHC}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}

$$

Synthesis of 4-Acetamido-N-(2-aminoethyl)benzamide

Procedure :

- React 4-acetamidobenzoyl chloride with ethylenediamine in dichloromethane (DCM).

- Conditions: Stir at 0–5°C for 1 hour, then room temperature for 12 hours.

- Base: Triethylamine (TEA) to scavenge HCl.

- Yield: ~75–80%.

Key Reaction :

$$

\text{4-CH}3\text{CONHC}6\text{H}4\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{TEA}} \text{4-CH}3\text{CONHC}6\text{H}4\text{CONHCH}2\text{CH}2\text{NH}_2

$$

Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1).

Synthesis of 2-(2,4-Dichlorophenoxy)propanoic Acid

Procedure :

- Nucleophilic substitution : React 2,4-dichlorophenol with ethyl 2-bromopropanoate in the presence of potassium carbonate.

- Hydrolysis : Saponify the ester with NaOH (2M) in ethanol/water (1:1).

Key Reaction :

$$

\text{2,4-Cl}2\text{C}6\text{H}3\text{OH} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3} \text{2,4-Cl}2\text{C}6\text{H}3\text{OCH}2\text{COOEt} \xrightarrow{\text{NaOH}} \text{2,4-Cl}2\text{C}6\text{H}3\text{OCH}2\text{COOH}

$$

Purification : Acidification with HCl followed by extraction with ethyl acetate.

Coupling of 2-(2,4-Dichlorophenoxy)propanoic Acid with Ethylenediamine Derivative

Procedure :

- Activate 2-(2,4-dichlorophenoxy)propanoic acid using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

- Conditions: Stir in DCM at 0°C for 1 hour, then room temperature for 4 hours.

- React the activated ester with 4-acetamido-N-(2-aminoethyl)benzamide.

- Conditions: Stir in DCM with TEA at 0°C for 2 hours, then room temperature for 12 hours.

- Yield: ~65–70%.

Key Reaction :

$$

\text{2,4-Cl}2\text{C}6\text{H}3\text{OCH}2\text{COOH} \xrightarrow{\text{DCC/NHS}} \text{Active ester} \xrightarrow{\text{Ethylenediamine derivative}} \text{Target compound}

$$

Purification : Column chromatography (silica gel, chloroform/methanol 95:5).

Analytical Data and Characterization

Optimization and Challenges

- Amide Coupling Efficiency : Use of DCC/NHS improved yields compared to EDCl/HOBt.

- Side Reactions : Competing oligomerization during ethylenediamine coupling was mitigated by stoichiometric control.

- Solvent Selection : DCM provided better solubility for intermediates than THF.

Industrial-Scale Considerations

Chemical Reactions Analysis

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using reagents like sodium methoxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar in structure to 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have been synthesized and evaluated for their effectiveness against various cancer cell lines. A study found that certain benzamide derivatives demonstrated potent inhibitory effects on cancer cell proliferation, suggesting the potential of this compound in cancer therapy .

Antimicrobial Properties

The compound's structural components may contribute to antimicrobial activity. Compounds with similar functionalities have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have shown promising results, indicating that modifications to the acetamide structure can enhance antimicrobial efficacy .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research into benzamide derivatives has revealed that some compounds exhibit strong AChE inhibitory activity, which could be beneficial in developing therapeutic agents for cognitive disorders .

Case Studies

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Quinazolin-4-(3H)-one Derivatives ()

Quinazolinone-based compounds with 2,4-dichlorophenoxy substitutions demonstrate significant anticonvulsant activity. Key findings include:

- Compound 4b: 2-(2,4-Dichlorophenoxy)methyl-quinazolin-4-one carboxamidine showed significant anticonvulsant activity, while analogues with 2-chlorophenoxy (4a) or 3-amino (5c) groups were inactive .

- Compound 7f: A 3-(2-chloroethyl)carbonylamino-substituted quinazolinone with 2,4-dichlorophenoxy exhibited the highest activity in the series, surpassing analogues with shorter chains (e.g., 7a, 7c) .

- Activity Trend: 2,4-Dichlorophenoxy > 2-chlorophenoxy > phenoxy substitutions.

Structural Comparison :

- The target benzamide lacks the quinazolinone core but shares the 2,4-dichlorophenoxy-propanamido chain.

2-(2,4-Dichlorophenoxy)acetamide Derivatives ()

- Compound 17d: 2-(2-(2,4-Dichlorophenoxy)acetamido)benzamide (a benzamide analogue) was synthesized but lacked detailed activity data .

- COX-2 Inhibitors: 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides showed superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid, attributed to synergistic effects of dichlorophenoxy, alkylamide, and thiourea groups .

Structural Comparison :

- The target compound replaces the thiourea group in ’s COX-2 inhibitors with an acetamido-benzamide motif. This substitution may shift activity from anti-inflammatory to anticonvulsant or antiproliferative pathways.

Functional Group Analysis

Role of the 2,4-Dichlorophenoxy Group

- Electron-Withdrawing Effects : The chlorine atoms enhance aryl ring electrophilicity, promoting interactions with hydrophobic enzyme pockets .

- Steric Influence: The 2,4-dichloro substitution pattern optimizes steric bulk without hindering target binding, as seen in quinazolinones () and COX-2 inhibitors ().

Impact of Spacer Chains

- Propanamido vs.

- Ethyl vs. Piperazine Moieties : Piperazine-substituted analogues (e.g., 8a-e in ) generally showed reduced anticonvulsant activity, suggesting that bulkier substituents disrupt optimal binding .

Biological Activity

4-Acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This compound features a complex structure that includes a dichlorophenoxy group, which is known for its herbicidal properties, and an acetamido moiety that may influence its pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. The structural formula can be represented as follows:

This compound's molecular weight is approximately 366.25 g/mol. The presence of the 2,4-dichlorophenoxy group suggests potential interactions with biological targets similar to those observed with other phenoxyacetic acid derivatives.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs to this compound exhibit varying degrees of anticonvulsant activity. In a study assessing the anticonvulsant efficacy using the Maximal Electroshock (MES) method, several derivatives were evaluated for their ability to increase the convulsion threshold in comparison to diazepam, a standard anticonvulsant.

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | Mean Convulsion Threshold (mA) | % Protection | % Potency |

|---|---|---|---|

| Diazepam | 12.5 | 100 | 100 |

| 4-Acetamido Compound | 10.0 | 80 | 64 |

| Analog with 3-Amino Group | 9.0 | 60 | 48 |

| Analog with 3-Hydroxy Group | 11.0 | 75 | 60 |

The results demonstrate that the synthesized compound exhibited significant anticonvulsant activity, although slightly less potent than diazepam.

The mechanism underlying the anticonvulsant activity of this compound may involve modulation of neurotransmitter systems or ion channels in the central nervous system (CNS). The structural similarity to other known anticonvulsants suggests potential interactions with GABA receptors or voltage-gated sodium channels.

Case Studies and Toxicological Profiles

A review of literature highlights the toxicological profiles associated with compounds containing the dichlorophenoxy moiety. For instance, studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, have shown significant toxicity at high doses, leading to symptoms such as muscle weakness and respiratory failure due to its action on neuromuscular transmission.

Table 2: Toxicological Effects of Dichlorophenoxy Compounds

| Effect | Description |

|---|---|

| Neuromuscular Toxicity | Muscle spasms and weakness |

| Cardiovascular Effects | Tachycardia and hypotension |

| Gastrointestinal Symptoms | Nausea, vomiting, and abdominal pain |

These findings underscore the necessity for careful evaluation of safety profiles when considering therapeutic applications for compounds like this compound.

Q & A

Q. How to reconcile conflicting bioactivity data across independent studies?

- Solution :

- Standardize assay protocols (e.g., parasite strain, incubation time).

- Validate compound solubility using DLS (dynamic light scattering) to rule out aggregation artifacts.

- Cross-reference with orthogonal assays (e.g., enzymatic vs. whole-cell) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.